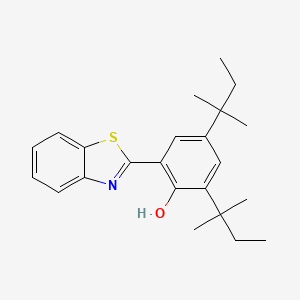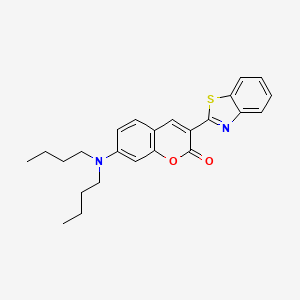
Azane;3,3,3-trifluoropropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt is a synthetic compound with the molecular formula C3H8F3NO3S.
Méthodes De Préparation
The synthesis of Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt involves several stepsThe reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar principles. Large-scale production often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction could yield simpler fluorinated compounds .
Applications De Recherche Scientifique
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving fluorinated compounds and their interactions with biological systems .
Industrially, it can be used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound can interact with various enzymes and receptors, potentially altering their activity. The sulfoethyl group may also play a role in these interactions, contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt can be compared with other similar compounds, such as trifluoromethanesulfonic acid and perfluorooctanesulfonic acid. While these compounds share some structural similarities, Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt is unique due to its specific combination of fluorinated and sulfoethyl groups .
Similar compounds include:
- Trifluoromethanesulfonic acid
- Perfluorooctanesulfonic acid
- Fluorinated sulfonic acids
Propriétés
Numéro CAS |
80010-38-4 |
|---|---|
Formule moléculaire |
C3H8F3NO3S |
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
azane;3,3,3-trifluoropropane-1-sulfonic acid |
InChI |
InChI=1S/C3H5F3O3S.H3N/c4-3(5,6)1-2-10(7,8)9;/h1-2H2,(H,7,8,9);1H3 |
Clé InChI |
GIDMOIHRORVCCV-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)O)C(F)(F)F.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
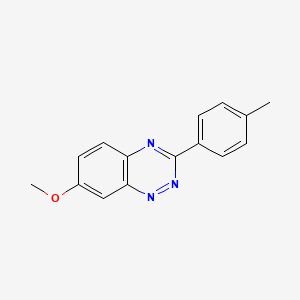
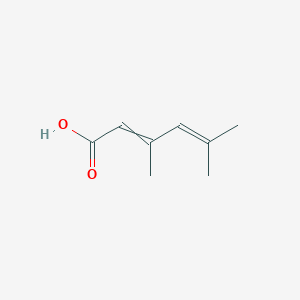
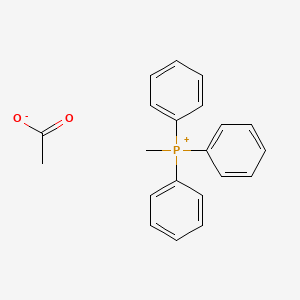


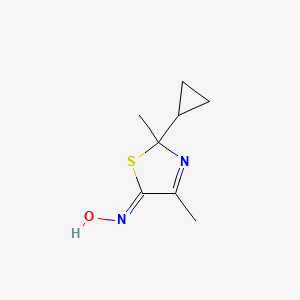
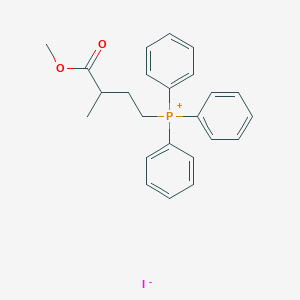
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
